molecular formula C12H23NO3 B2604144 Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate CAS No. 2137647-95-9

Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate

Cat. No.: B2604144
CAS No.: 2137647-95-9
M. Wt: 229.32
InChI Key: PJBMOVBTDXMMOH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate is a synthetically versatile piperidine derivative highly valued in medicinal chemistry and drug discovery research. Piperidine rings are among the most significant heterocyclic scaffolds in pharmaceuticals, present in more than twenty classes of medicinal agents . This compound is specifically engineered as a crucial synthetic intermediate, or "building block," for the construction of more complex, biologically active molecules. The structure of this compound features two key, modifiable functional groups: the tert-butyloxycarbonyl (Boc) protecting group and a methoxymethyl side chain. The Boc group is a cornerstone in synthetic organic chemistry, strategically used to protect the piperidine nitrogen atom, allowing for selective reactions at other molecular sites during multi-step synthesis; it can be readily removed under mild acidic conditions when needed . The methoxymethyl ether moiety at the 3-position enhances the molecule's properties by influencing its lipophilicity and metabolic stability, making it a valuable precursor for structure-activity relationship (SAR) studies. Researchers extensively utilize such piperidine derivatives in the development of active pharmaceutical ingredients (APIs) targeting the central nervous system, as well as in creating enzyme inhibitors and other therapeutic candidates . Common synthetic applications include further functionalization via hydrogenation or metal-catalyzed cross-coupling reactions, or its conversion into various other derivatives to explore novel chemical space . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any form of human or veterinary diagnostic, therapeutic, or personal use. Ensure all handling and synthesis procedures are conducted by qualified professionals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)6-5-7-13-8-12/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBMOVBTDXMMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCNC1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137647-95-9
Record name tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate

The synthesis typically involves several steps starting from commercially available piperidine derivatives. A general synthetic route includes:

  • Formation of the Piperidine Ring : Utilizing tert-butyl piperidine derivatives.
  • Methoxymethylation : Introducing the methoxymethyl group through nucleophilic substitution reactions.
  • Carboxylation : Converting to the carboxylate form using appropriate reagents.

This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.

Biological Applications

This compound has been studied for its potential in various therapeutic areas:

  • Anticancer Activity : Compounds with similar piperidine structures have shown efficacy in inhibiting cancer cell proliferation. The conformational flexibility and polar nitrogen atoms in the piperidine ring enhance interactions with biological macromolecules, which is crucial for anticancer activity.
  • Antimicrobial Properties : Research indicates that derivatives of piperidine exhibit antibacterial and antifungal activities, making them valuable in treating infections.
  • Neuropharmacological Effects : Some studies suggest that piperidine derivatives may have potential as neuroprotective agents or in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Case Studies and Research Findings

Several studies have documented the applications and biological evaluations of related compounds:

  • Niraparib Synthesis : this compound is a key intermediate in synthesizing Niraparib, a poly(ADP-ribose) polymerase inhibitor used for treating BRCA-mutated ovarian cancer. Niraparib's mechanism involves inhibiting DNA repair pathways, leading to cancer cell death.
  • Biological Activity Evaluation : A study evaluated a series of piperidine derivatives for their antimicrobial properties against various pathogens. The results indicated that modifications to the piperidine structure significantly influenced their efficacy against specific bacterial strains .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityKey Application
NiraparibAnticancerTreatment of ovarian cancer
Tert-butyl 4-(3-methoxybenzamido)piperidine-1-carboxylateAntimicrobialIntermediate in organic synthesis
Tert-butyl (E)-4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylateAntifungalReagent in carbamate synthesis

Mechanism of Action

The mechanism of action of tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate is unique due to its specific structural features, such as the presence of a methoxymethyl group and a piperidine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Biological Activity

Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate is a compound of increasing interest in biological research due to its potential applications in drug development, enzyme studies, and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₃N₁O₄
  • Molecular Weight : Approximately 243.33 g/mol
  • CAS Number : 2137647

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound can function as both an inhibitor and an activator, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism varies depending on the specific application and context in which the compound is utilized.

Biological Applications

  • Enzyme Studies : The compound is employed in studying enzyme mechanisms, particularly those involving piperidine derivatives. Its structure allows for the investigation of protein-ligand interactions, which are crucial for understanding enzyme functionality and drug design.
  • Pharmacological Research : this compound has been explored for its potential as a pharmacological tool. Its ability to modulate neurotransmitter systems suggests that it may have applications in treating neurological disorders by acting as a receptor modulator .
  • Synthesis of Complex Organic Molecules : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules that may possess unique biological activities .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

Compound NameKey FeaturesBiological Activity
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylateDifferent methoxy substitutionVaries; less studied
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl group presentPotential receptor modulation
Tert-butyl 3-(acetoxymethyl)piperidine-1-carboxylateAcetoxymethyl group presentInvestigated for anti-inflammatory properties

The presence of the methoxymethyl group in this compound imparts distinct chemical and physical properties that contribute to its unique reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics (PK) and pharmacodynamics (PD) of related piperidine compounds, providing insights into their stability and efficacy:

  • Stability Assays : In vitro assays demonstrated that piperidine derivatives exhibit moderate to high stability in liver microsomal environments, which is essential for their potential therapeutic use .
  • Receptor Modulation : Compounds structurally related to tert-butyl 3-(methoxymethyl)piperidine have shown promise in modulating serotonin and dopamine receptors, suggesting that similar activities may be expected from this compound .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring and subsequent functionalization. A widely used approach includes:

Ring Formation : Cyclocondensation of appropriate amines with carbonyl compounds under acidic or basic conditions.

Functionalization : Introduction of the methoxymethyl group via nucleophilic substitution or alkylation. For example, reacting piperidine intermediates with methoxymethyl chloride in the presence of a base like triethylamine .

Protection/Deprotection : The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine in dichloromethane at 0–20°C) .

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–20°C) minimize side reactions during Boc protection .
  • Catalysts : DMAP accelerates Boc anhydride reactions .
  • Solvent Selection : Dichloromethane or THF is preferred for solubility and inertness .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C → 20°C85–90
Methoxymethyl AdditionClCH₂OMe, Et₃N, THF, reflux70–75

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Structural validation relies on a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxymethyl (δ ~3.3 ppm for OCH₃) and tert-butyl (δ ~1.4 ppm for C(CH₃)₃) groups .
    • 2D NMR (COSY, HSQC) : Resolves coupling between piperidine protons and substituents.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₂H₂₁NO₃: calc. 228.1594, obs. 228.1596) .

Q. Key Data Contradictions :

  • Discrepancies in NOE (Nuclear Overhauser Effect) data may arise if conformational flexibility exists in the piperidine ring. Cross-validate with DFT calculations .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 200°C, forming CO₂ and tert-butanol. Monitor via TGA/DSC .
  • Hydrolytic Sensitivity : The Boc group hydrolyzes in acidic conditions (e.g., HCl/dioxane). Store in anhydrous environments at 2–8°C .
  • Light Sensitivity : UV exposure may degrade the methoxymethyl group; use amber vials for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from:

  • Dynamic Stereochemistry : Piperidine ring puckering alters NMR signals. Use variable-temperature NMR to study ring inversion .
  • Crystallographic Disorder : SHELXL refinement with PART instructions resolves disordered tert-butyl groups in XRD data .
  • Isomeric Impurities : LC-MS with chiral columns (e.g., Chiralpak IA) separates enantiomers; compare retention times with synthetic standards .

Q. What strategies mitigate side reactions during methoxymethyl functionalization of piperidine intermediates?

Methodological Answer: Common side reactions include over-alkylation or ether cleavage. Mitigation approaches:

  • Controlled Stoichiometry : Use 1.1 equivalents of methoxymethyl chloride to minimize di-substitution .
  • Protecting Groups : Temporarily protect reactive amines with Boc or Fmoc before alkylation .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates .

Q. Table 2: Side Reaction Analysis

Side ReactionCauseMitigation
Di-alkylationExcess reagentStrict stoichiometric control
Ether CleavageAcidic impuritiesPre-purify reagents

Q. How can computational methods enhance the design of this compound-based drug candidates?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
  • DFT Calculations (Gaussian) : Optimize geometry and predict NMR/IR spectra for comparison with experimental data .

Q. What experimental approaches address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Acute Toxicity Assays : Use Daphnia magna or zebrafish embryos (OECD 202/236 guidelines) to determine LC₅₀ .
  • Biodegradation Studies : Monitor BOD₅ (5-day biochemical oxygen demand) in activated sludge to assess environmental persistence .
  • QSAR Prediction Tools : EPI Suite estimates bioaccumulation (log P) and toxicity thresholds .

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